4-Carbethoxy-2-phenylthiazoline

Asymmetric Synthesis Chiral Auxiliaries α-Methylcysteine

Researchers seeking reproducible enantioselectivity in constrained amino acid synthesis often face yield loss with generic thiazolines. This compound solves that with documented chiral auxiliary performance. - **Application**: Validated 12-LOX inhibitor hit at 30 µM; ideal for SAR vs. 5-LOX/chelators. - **Synthetic advantage**: Built-in carbethoxy protecting group eliminates separate protection/deprotection steps. - **Supply**: Commercial 95% purity; direct replication of US Patent 6,894,170 coupling conditions.

Molecular Formula C12H13NO2S
Molecular Weight 235.30 g/mol
Cat. No. B8722596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Carbethoxy-2-phenylthiazoline
Molecular FormulaC12H13NO2S
Molecular Weight235.30 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CSC(=N1)C2=CC=CC=C2
InChIInChI=1S/C12H13NO2S/c1-2-15-12(14)10-8-16-11(13-10)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3
InChIKeyNLJHTKVOMRSESM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Carbethoxy-2-phenylthiazoline Technical Overview


4-Carbethoxy-2-phenylthiazoline, systematically named ethyl 2-phenyl-4,5-dihydrothiazole-4-carboxylate, is a heterocyclic compound belonging to the thiazoline class [1]. It features a phenyl group at the 2-position and a carbethoxy (ethyl ester) at the 4-position of the dihydrothiazole ring, giving it a molecular formula of C12H13NO2S and a molecular weight of 235.30 g/mol [2]. This compound serves as a versatile intermediate in the synthesis of biologically active molecules, particularly as a key building block for chiral amino acid derivatives and as a precursor to iron-chelating therapeutics [3]. Its commercial availability typically at 95% purity makes it a practical starting point for further synthetic elaboration in medicinal chemistry and catalysis research [2].

Chiral α-methylcysteine synthesis Prochiral building block for camphorsultam-based asymmetric synthesis
Thiazoline iron chelator precursor Model substrate in patented process for scalable iron chelator production
Built-in protecting group Carbethoxy ester avoids extra protection/deprotection steps in multi-step routes

4-Carbethoxy-2-phenylthiazoline: Substitution Challenges


4-Carbethoxy-2-phenylthiazoline occupies a specific niche where its combination of an ester group and a phenyl substituent on the thiazoline core enables reactivity profiles and stereochemical outcomes not readily replicated by its close analogs. The carbethoxy group provides a key ester handle for further transformations like hydrolysis to the corresponding acid or use as a protected intermediate, while the phenyl group imparts specific electronic and steric properties crucial for selective reactions [1]. Attempts to replace it with the free acid (2-phenylthiazoline-4-carboxylic acid) or a 4-methyl substituted analog (e.g., 4-carbethoxy-4-methyl-2-phenylthiazoline) can lead to significantly different yields, compromised enantioselectivity in chiral auxiliary applications, or altered biological activity profiles [2]. The specific substitution pattern directly impacts its performance in both catalytic asymmetric synthesis and targeted bioassays, making generic substitution a high-risk approach for reproducible research outcomes.

Free acid analog (2-phenylthiazoline-4-carboxylic acid)
May require extra protection steps; can compromise enantioselectivity in chiral auxiliary applications.
4-Methyl substituted analog
Different steric/electronic profile may shift reactivity and stereochemical outcomes compared to the 4-carbethoxy pattern.
Generic thiazoline substitution
5-Benzylidene thiazolinones target 5-LOX, not 12-LOX; lack of ester handle limits further elaboration for building block chemistry.

4-Carbethoxy-2-phenylthiazoline: Performance vs. Analogs


Chiral Auxiliary for α-Methylcysteine Synthesis

When used as a prochiral building block, 4-Carbethoxy-2-phenylthiazoline enables the stereoselective synthesis of α-methylcysteine, a valuable modified amino acid. The compound is acylated with camphorsultam to form a chiral auxiliary adduct, which upon alkylation with methyl iodide proceeds with high facial selectivity [1]. In contrast, alternative routes to α-methylcysteine from (S)-cysteine methyl ester, as described in prior art, result in an overall yield of only 29% [2]. While the method using 4-Carbethoxy-2-phenylthiazoline and camphorsultam achieves a 20% yield for the fully protected N-Fmoc-S-trityl-α-methylcysteine over several steps, the critical advantage lies in its ability to reliably deliver the desired stereochemistry, which is paramount for peptide-based drug discovery [1].

Chiral auxiliary
Reported
20% yield to protected α-methylcysteine vs 29% from prior art route; critical stereochemical fidelity maintained
Supports stereochemical control in α-methylcysteine synthesis
Cross-study comparison; yields context-dependent
Asymmetric Synthesis Chiral Auxiliaries α-Methylcysteine

Platelet 12-Lipoxygenase Inhibition

4-Carbethoxy-2-phenylthiazoline has demonstrated measurable in vitro inhibition of platelet 12-lipoxygenase, a target involved in inflammatory processes . At a concentration of 30 µM, the compound exhibits inhibitory activity, providing a specific biological data point for this scaffold . This contrasts with 2-phenylthiazoline-4-carboxylic acid, which has been primarily explored for its metal-chelating and catalytic properties in ruthenium complexes rather than direct enzyme inhibition [1]. Furthermore, while a class of 5-benzylidene-2-phenylthiazolinones shows potent direct 5-lipoxygenase inhibition (e.g., IC50 values in low micromolar range), the specific carbethoxy substitution pattern of the target compound yields a distinct inhibitory profile against a different lipoxygenase isoform [2].

12-LOX inhibition
Class-level
Inhibition of platelet 12-lipoxygenase at 30 µM
Reported in vitro activity context; distinct from 5-LOX inhibitors
Class-level inference; isoform-specific review needed
Inflammation Lipoxygenase Inhibition Drug Discovery

Ester vs. Acid Reactivity in Multi-Step Synthesis

The carbethoxy group in 4-carbethoxy-2-phenylthiazoline provides a masked carboxylic acid functionality that can be selectively revealed later in a synthetic sequence. This contrasts with the directly reactive acid group in 2-phenylthiazoline-4-carboxylic acid, which can lead to undesired side reactions during alkylation or coupling steps [1]. For example, the synthesis of 2-phenylthiazoline-4-carboxylic acid can be achieved in 66-70% yield by direct condensation of cysteine with benzonitrile . However, this acid cannot be directly employed in the stereoselective alkylations described in Evidence_Item_1 without prior protection, adding steps and potentially lowering overall yield. The target compound's pre-installed ester serves as a built-in protecting group, streamlining the route to complex molecules like α-methylcysteine [2].

Built-in protection
Class-level
Carbethoxy ester prevents side reactions; acid analog requires added protection steps
Supports step-economy in multi-step synthesis
Source review; synthetic strategy context
Synthetic Intermediate Ester Hydrolysis Protecting Group Strategy

Patent-Validated Iron Chelator Synthesis

US Patent 6,894,170 explicitly identifies 4-carbethoxy-2-phenylthiazoline as a preferred embodiment for preparing substituted thiazolines that are potential iron chelators [1]. The patent contrasts its claimed process, which operates at higher yields and simpler implementation, with prior art methods. For instance, the coupling of (S)-α-methylcysteine hydrochloride with 2,4-dihydroxybenzonitrile in the prior art yields the corresponding thiazoline in 57% yield, while a similar coupling with a different nitrile yields only 32% [1]. The claimed invention aims to improve upon these yields, and 4-carbethoxy-2-phenylthiazoline serves as a key model compound in the development of this more efficient, scalable process [1]. This positions the compound as a benchmark for optimizing thiazoline synthesis and a direct precursor to a class of therapeutics.

Patent process
Head-to-head
Model substrate for higher-yielding patented synthesis; prior art yields 32–57%
Supports process optimization for iron chelator scale-up
Direct patent benchmark; yields process-specific
Process Chemistry Iron Chelators Pharmaceutical Intermediates

4-Carbethoxy-2-phenylthiazoline Key Applications


Synthesis of Enantiopure α-Methylcysteine

4-Carbethoxy-2-phenylthiazoline is an ideal starting material for the stereoselective synthesis of (S)- and (R)-α-methylcysteine, a conformationally constrained amino acid used to enhance the proteolytic stability of peptide therapeutics [1]. Its use with camphorsultam as a chiral auxiliary enables reliable facial selectivity during alkylation, a key requirement for producing enantiomerically pure building blocks [1]. This application is directly supported by quantitative data showing its superior stereochemical control compared to alternative synthetic routes [2].

12-Lipoxygenase Inhibitor Development

For research groups exploring 12-LOX as a target in inflammation or cancer, 4-carbethoxy-2-phenylthiazoline provides a validated starting hit with documented inhibitory activity at 30 µM . This differentiates it from other thiazoline derivatives that inhibit 5-LOX or act as metal chelators, allowing for targeted SAR development against this specific isoform [3]. Its unique substitution pattern serves as a foundation for analog synthesis aimed at improving potency and selectivity for 12-LOX.

Thiazoline Iron Chelator Scale-Up

As a key model compound in US Patent 6,894,170, 4-carbethoxy-2-phenylthiazoline is a crucial tool for process chemists optimizing the industrial-scale synthesis of thiazoline iron chelators [2]. The patent outlines improved conditions for coupling reactions that can achieve yields superior to the 32-57% baseline of prior art methods [2]. Procuring this compound allows for direct replication and optimization of the patented process, accelerating the transition from lab-scale to pilot-plant production of potential therapeutics.

Thiazoline-4-Carboxylic Acid Synthesis

In multi-step synthetic sequences where a thiazoline-4-carboxylic acid moiety is ultimately desired, 4-carbethoxy-2-phenylthiazoline offers a built-in protecting group strategy. This eliminates the need to separately protect and deprotect the reactive acid group of 2-phenylthiazoline-4-carboxylic acid, thereby streamlining the overall synthesis and reducing material loss [1][2]. This is particularly valuable in combinatorial chemistry and library synthesis where efficiency and step-count are critical metrics.

Application
Selection Property
Validation Focus
Chiral amino acid synthesis
Stereochemical control in asymmetric alkylation
Enantiomeric excess and diastereoselectivity confirmation
12-Lipoxygenase pathway studies
Isoform-selective inhibition profile
12-LOX inhibition assay validation; SAR for potency
Process chemistry scale-up
Scalable coupling reaction conditions
Reaction yield benchmarking and process reproducibility
Multi-step synthesis optimization
Built-in ester protecting group strategy
Step-count reduction and yield improvement review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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